molecular formula C11H13NO B13152677 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine

Cat. No.: B13152677
M. Wt: 175.23 g/mol
InChI Key: CFJVYGFTHJEVGP-UHFFFAOYSA-N
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Description

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine is a chemical compound with the molecular formula C11H13NO. It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclohexane ring, which is further connected to a pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxabicycloheptanones.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxabicycloheptanones

    Reduction: Diols

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Oxabicyclo[410]heptan-1-yl}pyridine is unique due to its combination of an oxirane ring, a cyclohexane ring, and a pyridine ring This structure imparts specific chemical properties and reactivity that are not found in other similar compounds

Biological Activity

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine is a compound that features a bicyclic structure, which has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H13NO
  • Molecular Weight : 189.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bicyclic structure may enhance its ability to bind to receptors or enzymes, potentially influencing signaling pathways involved in numerous physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that bicyclic compounds can inhibit bacterial growth and exhibit antifungal activity against various pathogens.

Neuroactive Properties

The compound has been investigated for its neuroactive properties, particularly in the context of neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer's disease.

Antiviral Effects

Similar compounds have demonstrated antiviral activities, particularly against influenza viruses. The structural characteristics of this compound may contribute to its efficacy in inhibiting viral replication.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bicyclic compounds, including derivatives of this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Activity
Compound A20Effective against E.coli
Compound B15Effective against S.aureus
This compound30Broad-spectrum activity

Neuroprotective Effects

In a neuropharmacological study, the neuroprotective effects of this compound were assessed in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function as measured by behavioral tests.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(7-oxabicyclo[4.1.0]heptan-1-yl)pyridine

InChI

InChI=1S/C11H13NO/c1-3-7-11(10(6-1)13-11)9-5-2-4-8-12-9/h2,4-5,8,10H,1,3,6-7H2

InChI Key

CFJVYGFTHJEVGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)C3=CC=CC=N3

Origin of Product

United States

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